2,6-Dichlorophenylacetonitrile

Catalog No.
S703919
CAS No.
3215-64-3
M.F
C8H5Cl2N
M. Wt
186.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichlorophenylacetonitrile

CAS Number

3215-64-3

Product Name

2,6-Dichlorophenylacetonitrile

IUPAC Name

2-(2,6-dichlorophenyl)acetonitrile

Molecular Formula

C8H5Cl2N

Molecular Weight

186.03 g/mol

InChI

InChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2

InChI Key

AOEJUUCUKRUCEF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CC#N)Cl

Synonyms

Dichlorobenzyl cyanide

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC#N)Cl
  • Intermediate for Pharmaceutical Synthesis: Due to its functional groups (a nitrile and a dichlorophenyl), DCBC can potentially act as a building block for more complex molecules. This makes it a candidate intermediate for the synthesis of various pharmaceuticals [].
  • Potential for Biological Studies: The presence of chlorine atoms and a nitrile group in DCBC's structure might lead to interesting biological properties. Some studies investigate the interaction of similar functional groups with biological processes. However, there is no current research specifically focused on the biological applications of DCBC.

2,6-Dichlorophenylacetonitrile, with the chemical formula C₈H₅Cl₂N and a CAS number of 3215-64-3, is a white to nearly white crystalline powder. It has a melting point ranging from 74 to 78°C. This compound is characterized by two chlorine atoms substituted at the 2 and 6 positions on the phenyl ring, which significantly influences its chemical and biological properties .

There is no current research available on the specific mechanism of action of 2,6-Dichlorobenzyl cyanide in biological systems.

2,6-Dichlorobenzyl cyanide is classified as a toxic substance []. It can be harmful if swallowed, inhaled, or absorbed through the skin. It is also a suspected skin and eye irritant [].

Important Safety Note:

2,6-Dichlorobenzyl cyanide should be handled with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood. It's crucial to follow safe laboratory practices and proper disposal procedures for hazardous chemicals [].

  • Oxidation: It can be oxidized to produce 2,6-dichlorobenzaldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This compound can be reduced to yield 2,6-dichlorobenzylamine, typically using lithium aluminum hydride as a reducing agent.
  • Substitution: Nucleophilic substitution reactions can occur, leading to various derivatives of benzyl cyanide. Common nucleophiles used in these reactions include sodium methoxide and sodium ethoxide .

Major Products Formed

  • Oxidation: 2,6-Dichlorobenzaldehyde
  • Reduction: 2,6-Dichlorobenzylamine
  • Substitution: Various substituted benzyl cyanides

Research indicates that 2,6-dichlorophenylacetonitrile exhibits potential biological activities. It interacts with specific molecular targets and may act as an electrophile in biological systems. The compound has been studied for its enzyme inhibition properties and its ability to modify proteins . Additionally, it shows potential for use in pharmaceuticals due to its unique structure.

Several methods exist for synthesizing 2,6-dichlorophenylacetonitrile:

  • Chlorination of 2,6-Dichlorotoluene: This method involves chlorinating 2,6-dichlorotoluene followed by a reaction with sodium cyanide. The reaction typically occurs under reflux conditions using solvents like dimethylformamide or dimethyl sulfoxide.
  • Industrial Production: In industrial settings, chlorination of 2,6-dichlorotoluene is performed using chlorine gas in the presence of a catalyst such as phosphorus pentachloride. The resulting product is then reacted with sodium cyanide to form 2,6-dichlorophenylacetonitrile .

2,6-Dichlorophenylacetonitrile has diverse applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing various organic compounds.
  • Biology: Investigated for its biological activities and interactions with enzymes.
  • Medicine: Explored as a precursor for pharmaceutical compounds.
  • Industry: Utilized in the production of agrochemicals and dyes .

Studies on the interactions of 2,6-dichlorophenylacetonitrile reveal its potential as an inhibitor for certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 but does not significantly affect other CYP enzymes like CYP2C19 or CYP3A4. This selective inhibition may have implications for drug metabolism and pharmacokinetics .

Several compounds exhibit structural similarities to 2,6-dichlorophenylacetonitrile. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
2,4-Dichlorobenzyl cyanide0.93Different substitution pattern affecting reactivity
2,5-Dichlorobenzyl cyanide0.90Varies in biological activity due to substitution
3,4-Dichlorobenzyl cyanide0.90Different spatial arrangement influencing properties

The unique substitution pattern of chlorine atoms at the 2 and 6 positions in 2,6-dichlorophenylacetonitrile distinguishes it from these similar compounds. This specific arrangement affects its reactivity and biological interactions compared to others in its class .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (10.87%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (10.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (84.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3215-64-3

Wikipedia

2,6-Dichlorophenylacetonitrile

Dates

Modify: 2023-08-15

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